molecular formula C21H17BrN2O4S B15078008 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B15078008
M. Wt: 473.3 g/mol
InChI Key: HHOKMTRQVQBIBO-OEAKJJBVSA-N
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Description

4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound with the molecular formula C21H17BrN2O4S It is characterized by the presence of a sulfonyl group, a hydrazonoyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzoic acid with 4-methylphenylsulfonylhydrazide under specific conditions to form the intermediate product. This intermediate is then further reacted with phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of iodobenzoate derivatives.

Scientific Research Applications

4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The sulfonyl and hydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE
  • 4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
  • 2-METHOXY-4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE

Uniqueness

4-(2-((4-METHYLPHENYL)SULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17BrN2O4S

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H17BrN2O4S/c1-15-2-12-20(13-3-15)29(26,27)24-23-14-16-4-10-19(11-5-16)28-21(25)17-6-8-18(22)9-7-17/h2-14,24H,1H3/b23-14+

InChI Key

HHOKMTRQVQBIBO-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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